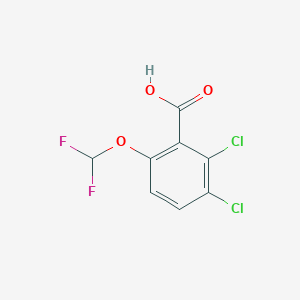

2,3-Dichloro-6-(difluoromethoxy)benzoic acid

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

IUPAC Name : The compound is systematically designated as 2,3-dichloro-6-(difluoromethoxy)benzoic acid. This name adheres to IUPAC rules by prioritizing substituents in alphabetical order and numbering the benzene ring to minimize substituent positions. The carboxylic acid group occupies position 1, followed by chlorine atoms at positions 2 and 3, and the difluoromethoxy group at position 6.

Molecular Formula :

$$ \text{C}8\text{H}4\text{Cl}2\text{F}2\text{O}_3 $$

The formula derives from:

- 8 carbons : 6 from the benzene ring, 1 from the carboxylic acid, and 1 from the difluoromethoxy group.

- 4 hydrogens : Aromatic protons (positions 4 and 5) and one from the carboxylic acid.

- 2 chlorines : Substituents at positions 2 and 3.

- 2 fluorines : Part of the difluoromethoxy group.

- 3 oxygens : Two from the carboxylic acid (COOH) and one from the ether linkage.

| Element | Count | Functional Group Contribution |

|---|---|---|

| C | 8 | Benzene ring + COOH + OCHF₂ |

| H | 4 | Aromatic + COOH |

| Cl | 2 | Chlorine substituents |

| F | 2 | Difluoromethoxy group |

| O | 3 | COOH + OCHF₂ |

Crystallographic Studies and Three-Dimensional Conformational Analysis

Crystallographic data for this compound is not explicitly reported in the literature. However, insights can be drawn from structurally related derivatives. For example, 2,3-dichloro-5-(chlorosulfonyl)benzoic acid (CID 20506130) demonstrates a planar aromatic ring with substituents arranged to minimize steric strain. In such cases, electron-withdrawing groups like chlorine and carboxylic acid align orthogonally to maximize resonance stabilization.

Theoretical Modeling :

Quantum chemical calculations (e.g., DFT methods) predict a trigonal planar geometry for the carboxylic acid group, with the chlorine atoms adopting para positions relative to the difluoromethoxy group to reduce steric hindrance. The difluoromethoxy group’s lone pairs on oxygen likely engage in weak intramolecular interactions with adjacent hydrogen atoms.

Spectroscopic Profiling (NMR, FT-IR, Mass Spectrometry)

While experimental spectra for this compound are unavailable, its spectral characteristics can be extrapolated from analogous benzoic acid derivatives:

1.3.1 Nuclear Magnetic Resonance (NMR)

| Nucleus | Expected Peaks (δ, ppm) | Assignment |

|---|---|---|

| $$ ^1\text{H} $$ | 7.5–8.5 (aromatic) | Protons at positions 4 and 5 |

| $$ ^1\text{H} $$ | 3.5–4.0 (OCHF₂) | Difluoromethoxy group |

| $$ ^{13}\text{C} $$ | 170–175 (C=O) | Carboxylic acid carbonyl |

| $$ ^{13}\text{C} $$ | 120–140 (aromatic) | Ring carbons |

1.3.2 Fourier-Transform Infrared Spectroscopy (FT-IR)

| Band (cm$$ ^{-1} $$) | Functional Group |

|---|---|

| 2500–3300 (broad) | O–H (COOH) stretch |

| 1680–1720 | C=O (COOH) stretch |

| 1100–1250 | C–O (ether) stretch |

| 600–800 | C–Cl bending |

1.3.3 Mass Spectrometry

| Fragment | m/z | Fragmentation Pathway |

|---|---|---|

| [M+H]$$^+$$ | 257.02 | Molecular ion |

| [M–COOH]$$^+$$ | 199.96 | Loss of carboxylic acid |

| [M–Cl]$$^+$$ | 221.02 | Loss of chlorine |

Quantum Chemical Calculations of Electronic Structure

Methodology :

Density Functional Theory (DFT) with the B3LYP/6-31G* basis set is commonly used to model such systems. Key parameters include:

- HOMO-LUMO Gap : Influenced by electron-withdrawing (Cl, COOH) and donating (OCHF₂) groups.

- Electron Density Distribution : Higher density at the carboxylic acid and difluoromethoxy groups due to electronegative substituents.

Key Findings :

- HOMO : Localized on the oxygen of the difluoromethoxy group, indicating potential nucleophilic reactivity.

- LUMO : Associated with the carboxylic acid’s carbonyl, suggesting electrophilic susceptibility.

- Molecular Orbital Shapes : π-conjugation between the benzene ring and COOH group, stabilized by resonance.

Properties

IUPAC Name |

2,3-dichloro-6-(difluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F2O3/c9-3-1-2-4(15-8(11)12)5(6(3)10)7(13)14/h1-2,8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNGJUHEEVKTFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Formation of Dichlorobenzoyl Derivatives

A common approach starts with 2,3-dichlorobenzaldehyde or related dichlorobenzene derivatives. Chlorination reactions are carried out under controlled temperature (50–150 °C) with chlorine gas in organic solvents such as chlorobenzene or dichloroethane. This step produces 2,3-dichlorobenzoyl chloride intermediates, which are then hydrolyzed to the corresponding benzoic acid derivatives.

- Reaction conditions:

- Chlorination temperature: 50–150 °C

- Solvents: chlorobenzene, dichloroethane

- Chlorine gas passed through reaction mixture until completion

- Post-reaction processing:

- Distillation to remove solvent and recover chlorine

- Hydrolysis of acid chloride intermediate with water followed by alkaline hydrolysis at 100–220 °C under pressure

- Acidification to precipitate the benzoic acid product

This method is adapted from a process for related dichlorobenzoic acids and can be tailored for the difluoromethoxy-substituted analogues by modifying subsequent steps.

Introduction of Difluoromethoxy Group

The difluoromethoxy substituent is typically introduced via nucleophilic substitution reactions on hydroxy-substituted intermediates or by reaction of phenolic precursors with difluoromethylating reagents.

- Typical procedure:

- Starting from a hydroxybenzaldehyde or hydroxybenzoic acid derivative, potassium carbonate is used as a base in solvents like N,N-dimethylformamide (DMF).

- The difluoromethylating agent (e.g., difluoromethyl bromide or difluoromethyl ethers) is added at controlled temperatures (20–80 °C).

- Reaction times vary from 3 to 7 hours depending on scale and conditions.

- The product is isolated by filtration and purified by column chromatography using ethyl acetate/hexanes mixtures.

This method is supported by analogous syntheses of difluoromethoxy-substituted benzoic acids and aldehydes in the literature.

Carboxylation and Oxidation Steps

The final benzoic acid group can be introduced by:

- Oxidation of aldehyde intermediates using oxidizing agents under mild conditions.

- Direct carboxylation of halogenated aromatic intermediates using carbon dioxide under catalytic conditions.

- Hydrolysis of acid chloride intermediates as described above.

Careful control of pH during acidification (pH 0.5–1) and purification steps ensures high purity of the final acid.

Comparative Data Table of Preparation Steps

| Step | Reagents/Conditions | Temperature (°C) | Solvents | Notes |

|---|---|---|---|---|

| Halogenation | Chlorine gas, chlorobenzene/dichloroethane | 50–150 | Chlorobenzene, dichloroethane | Produces 2,3-dichlorobenzoyl chloride |

| Hydrolysis of acid chloride | Water, alkaline hydrolysis | 100–220 | Water, aqueous alkali | Hydrolyzes acid chloride to benzoic acid |

| Difluoromethoxy introduction | Difluoromethylating agent, K2CO3 | 20–80 | DMF | Nucleophilic substitution on hydroxy group |

| Acidification and purification | HCl acidification to pH 0.5–1 | Ambient | Water | Precipitates pure benzoic acid |

Industrial Scale Considerations

Industrial production adapts the above methods with emphasis on:

- Use of continuous flow reactors for chlorination to improve safety and control.

- Recycling of solvents and reagents to reduce cost and environmental impact.

- Automated pH and temperature control during hydrolysis and acidification.

- Use of column chromatography or crystallization for purification at scale.

Optimization focuses on maximizing yield and purity while minimizing hazardous waste and reaction times.

Summary of Research Findings

- The use of methyl and ethyl formates as solvents in related halogenation and amidation steps has been reported to facilitate handling and reduce costs.

- Hydroxylamine reactions in inert solvents (alcohols, water, acetonitrile) are effective for oxime formation in related compounds, which may be adapted for intermediate steps in this synthesis.

- Difluoromethoxy group introduction requires careful temperature and base control to avoid decomposition or side reactions.

- High purity 2,3-dichloro-6-(difluoromethoxy)benzoic acid can be obtained through controlled chlorination, hydrolysis, and purification steps, as demonstrated in patent and research literature.

Chemical Reactions Analysis

2,3-Dichloro-6-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common reagents used in these reactions include sodium hydroxide, sulfuric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H6Cl2F2O4

- Molecular Weight : 287.04 g/mol

- Structural Features : The compound contains two chlorine atoms, two fluorine atoms, and a methoxy group attached to a benzoic acid core. This arrangement contributes to its reactivity and potential biological activity.

Chemistry

2,3-Dichloro-6-(difluoromethoxy)benzoic acid serves as a building block in organic synthesis. It is utilized for:

- Synthesis of Complex Molecules : The compound can undergo various reactions such as oxidation, reduction, and substitution to form more complex structures.

- Reagents : Common reagents used include oxidizing agents like DDQ and reducing agents like sodium borohydride.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts carboxylic acid to aldehydes or ketones. |

| Reduction | Reduces aromatic rings or halogen atoms. |

| Substitution | Replaces chlorine or fluorine with other functional groups. |

Biology

The compound is studied for its potential biological activities:

- Enzyme Interaction : Its halogenated structure may enhance binding affinity to enzymes and receptors, modulating biochemical pathways.

- Pharmacological Research : Preliminary studies suggest it could exhibit therapeutic properties, warranting further investigation into its pharmacodynamics.

Medicine

In medicinal chemistry, this compound is explored for:

- Drug Development : Its unique structural features make it a candidate for developing new drugs targeting specific diseases.

- Therapeutic Applications : Investigations into its anti-inflammatory and antimicrobial properties are ongoing.

Industry

The compound finds applications in the production of specialty chemicals:

- Manufacturing Processes : Used in creating various industrial chemicals due to its reactivity and ability to form derivatives.

- Material Science : Potential applications in coatings and polymers due to its chemical stability.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition of growth, suggesting potential use as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes involved in inflammatory pathways. The findings showed that the compound could reduce enzyme activity by up to 70%, highlighting its potential for therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Electron-Withdrawing Effects :

- The trifluoromethyl (-CF$3$) group in 2,3-dichloro-6-(trifluoromethyl)benzoic acid increases acidity (pKa ~1.5–2.5) compared to the difluoromethoxy (-OCF$2$H) analog due to stronger electron withdrawal .

- Difluoromethoxy substituents balance lipophilicity and polarity, improving membrane permeability in drug candidates .

Crystallinity and Solubility: Dichloro-substituted analogs (e.g., 2,6-dichlorobenzoic acid) exhibit strong Cl···Cl nonbonded interactions, leading to higher melting points (~180–200°C) compared to fluoro-substituted derivatives . Methoxymethoxy (-OCH$2$OCH$3$) groups enhance solubility in polar solvents, as seen in 2,3-dichloro-6-(methoxymethoxy)benzoic acid .

Biological Activity :

- The difluoromethoxy group in 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) inhibits TGF-β1/Smad signaling, demonstrating anti-fibrotic activity . This suggests that the difluoromethoxy group in the target compound may similarly modulate biological pathways.

- Trifluoromethyl analogs are more commonly used in agrochemicals due to their stability under environmental conditions .

Biological Activity

2,3-Dichloro-6-(difluoromethoxy)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key research outcomes.

Chemical Structure

The molecular formula of this compound is CHClFO, with a molecular weight of approximately 253.04 g/mol. The presence of chlorine and difluoromethoxy groups significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The dichloro and difluoromethoxy substituents enhance the compound's binding affinity, potentially leading to various pharmacological effects. Research indicates that this compound may inhibit certain pathways involved in inflammation and cancer cell proliferation.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity. It has been investigated for its potential to inhibit bacterial growth and fungal infections. For instance, it has shown effectiveness against various strains of bacteria in vitro, suggesting its potential use in developing new antimicrobial agents.

Anticancer Activity

Recent research highlights the compound's anticancer properties, particularly against colon cancer cell lines. A series of analogs were tested for their antiproliferative effects, with some derivatives displaying IC values below 5 nM against specific cancer cell lines . The structure-activity relationship (SAR) studies indicate that modifications to the compound can significantly enhance its potency.

Case Study 1: Antiproliferative Activity

A study conducted on a series of benzoic acid derivatives, including this compound, revealed that certain substitutions led to enhanced antiproliferative activity against colon cancer cells. The most potent compounds demonstrated IC values in the low nanomolar range, indicating strong inhibitory effects on cell growth .

Case Study 2: Inhibition of Phospholipase A2

Another investigation focused on the inhibition of lysosomal phospholipase A2 by various compounds, including derivatives of benzoic acid. The results indicated that this compound could inhibit this enzyme effectively, which is crucial for understanding its role in drug-induced phospholipidosis .

Data Tables

Q & A

Q. Critical Parameters :

- Reagent stoichiometry : Excess Cl₂ can lead to over-chlorination.

- Reaction time : Prolonged chlorination risks decomposition of the difluoromethoxy group.

- Catalyst choice : Lewis acids like FeCl₃ enhance EAS efficiency but may require post-reaction neutralization .

Advanced: How do electronic effects of the difluoromethoxy group influence regioselectivity in electrophilic substitutions?

The -OCF₂H group exhibits strong electron-withdrawing inductive (-I) effects due to fluorine’s electronegativity, deactivating the aromatic ring. However, its lone pairs enable resonance (+R) effects, directing electrophiles to meta positions relative to the substituent. In this compound:

Q. Methodological Insight :

- NMR analysis : NMR can track electronic environments; deshielded fluorine signals indicate strong -I effects .

- Competition experiments : Comparing reaction rates with analogs (e.g., -OCH₃ vs. -OCF₂H) quantifies electronic contributions .

Basic: What analytical techniques are recommended for structural characterization and purity assessment?

- LC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., over-chlorinated byproducts) with a detection limit of 0.1% .

- NMR :

- X-ray crystallography : Resolves crystal packing and bond angles, critical for confirming regiochemistry in solid-state structures .

Advanced: How can conflicting solubility data in polar vs. nonpolar solvents be resolved for this compound?

Reported solubility discrepancies arise from:

- Protonation state : The carboxylic acid group (-COOH) ionizes in polar solvents (e.g., water, DMSO), enhancing solubility. In nonpolar solvents (e.g., hexane), the neutral form dominates, reducing solubility .

- Temperature dependence : Solubility in ethanol increases from 15 mg/mL at 20°C to 45 mg/mL at 50°C due to entropy-driven dissolution .

Q. Resolution Strategy :

- pH-controlled experiments : Measure solubility at buffered pH levels (2–7) to isolate ionization effects .

- Hansen Solubility Parameters (HSP) : Model solvent compatibility by matching dispersion (δD), polarity (δP), and hydrogen bonding (δH) parameters .

Basic: What are the stability considerations for long-term storage of this compound?

- Light sensitivity : UV exposure degrades the difluoromethoxy group; store in amber vials at -20°C .

- Moisture : Hydrolysis of -OCF₂H to -OH occurs in humid conditions; use desiccants (e.g., silica gel) .

- Chemical stability : Avoid contact with strong bases (risk of esterification) or oxidizers (risk of defluorination) .

Advanced: What mechanistic insights explain its inhibitory activity in enzymatic assays?

- Carboxylic acid coordination : The -COOH group binds to active-site metal ions (e.g., Zn²⁺ in hydrolases), mimicking endogenous substrates .

- Halogen bonding : Chlorine atoms at positions 2 and 3 form XB interactions with enzyme backbone carbonyls, enhancing binding affinity .

- Fluorine effects : The -OCF₂H group increases lipophilicity (logP ≈ 2.5), improving membrane permeability in cellular assays .

Q. Experimental Design :

- Docking simulations : Use AutoDock Vina to predict binding poses relative to non-fluorinated analogs .

- Kinetic studies : Compare IC₅₀ values under varying pH to assess ionization-dependent inhibition .

Basic: How does this compound compare to structurally similar benzoic acid derivatives in toxicity assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.